

A Technical Guide to the Physicochemical Properties of BC264

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Compound of Interest

Compound Name: BC264
Cat. No.: B1234208

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BC264, a synthetic peptide analog, has garnered significant interest within the scientific community for its selective agonistic activity at the cholecystokinin B (CCK-B) receptor. This document provides a comprehensive overview of the physicochemical properties of **BC264**, alongside detailed experimental protocols for their determination. The presented information is intended to serve as a foundational resource for researchers engaged in the study and development of **BC264** and related compounds.

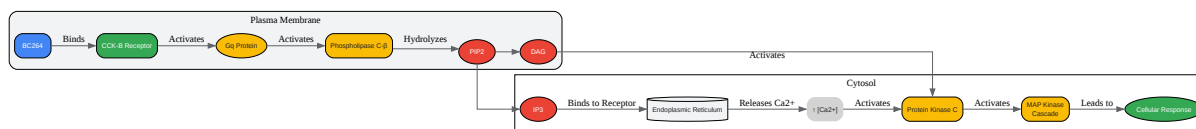
Physicochemical Properties of BC264

BC264 is a modified octapeptide with the chemical name: Boc-Tyr(SO₃H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH₂. While a comprehensive experimental characterization of **BC264**'s physicochemical properties is not publicly available, the following table summarizes key estimated parameters based on its chemical structure and data from analogous compounds. These values provide a valuable starting point for experimental design and formulation development.

Property	Estimated Value	Data Source
Molecular Formula	C60H83N11O16S	Calculated
Molecular Weight	1254.4 g/mol	Calculated
XLogP3-AA	1.5	PubChem (Similar Compounds)
Hydrogen Bond Donor Count	11	Calculated
Hydrogen Bond Acceptor Count	18	Calculated
Rotatable Bond Count	25	Calculated
Topological Polar Surface Area	430 Å ²	Calculated
Formal Charge	-2	Calculated (at neutral pH)
Isoelectric Point (pI)	Acidic	Inferred from charged residues

CCK-B Receptor Signaling Pathway

BC264 exerts its biological effects through the activation of the cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor (GPCR). Upon binding of **BC264**, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary pathway involves the activation of a Gq protein, which in turn stimulates phospholipase C- β (PLC- β). PLC- β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ and the presence of DAG cooperatively activate protein kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, including mitogen-activated protein kinases (MAPKs), which ultimately modulate gene expression and cellular responses.



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Caption: CCK-B Receptor Signaling Pathway initiated by **BC264**.

Experimental Protocols

The following sections outline generalized experimental protocols for the determination of key physicochemical properties of peptidic compounds like **BC264**.

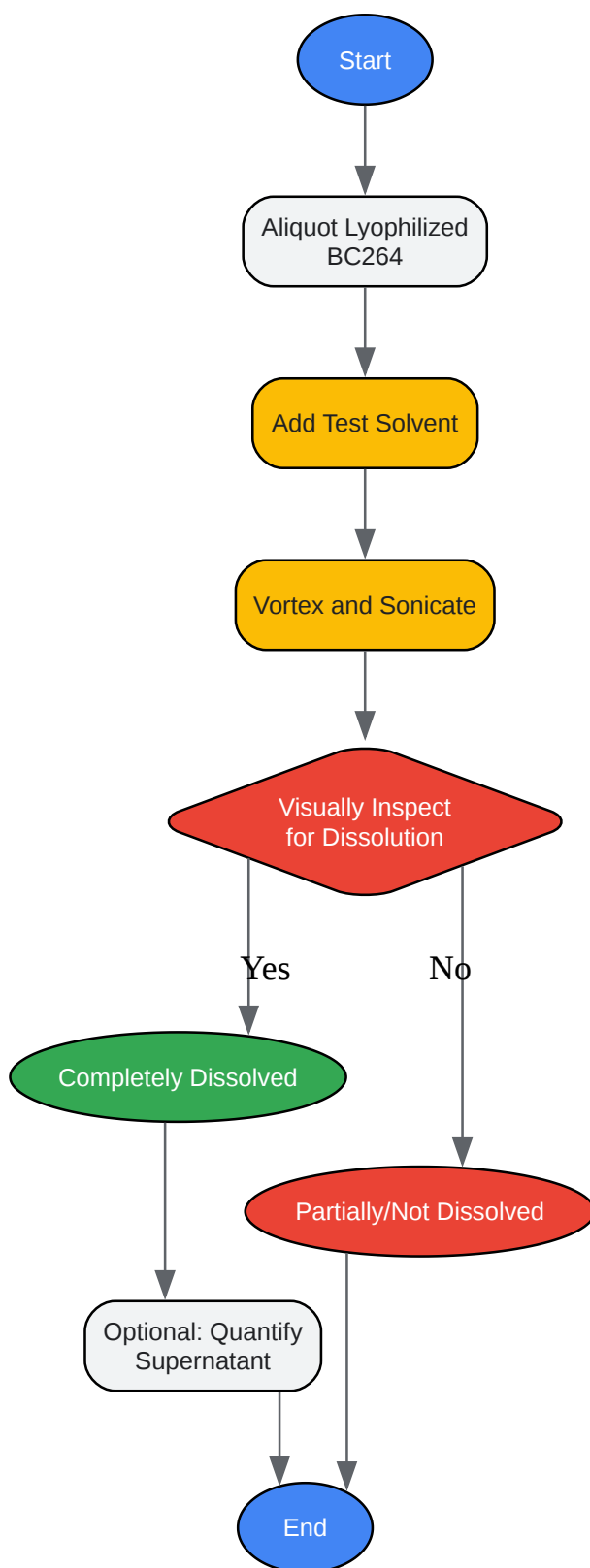
Determination of Peptide Solubility

Objective: To determine the solubility of **BC264** in various aqueous and organic solvents.

Methodology:

- Preparation of Peptide Aliquots: Accurately weigh several small, equivalent aliquots of lyophilized **BC264** powder (e.g., 1 mg) into individual microcentrifuge tubes.
- Solvent Addition: To each tube, add a precise volume (e.g., 100 μ L) of a different solvent to be tested. A range of solvents should be assessed, including:
 - Deionized water
 - Phosphate-buffered saline (PBS), pH 7.4
 - Aqueous solutions of varying pH (e.g., pH 4, 7, 9)

- Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile (ACN)
- Solubilization: Vortex each tube vigorously for 1-2 minutes. If the peptide does not fully dissolve, sonicate the sample for 5-10 minutes in a water bath sonicator.
- Visual Inspection: After vortexing and sonication, visually inspect each tube for the presence of undissolved particulate matter. A clear solution indicates complete dissolution.
- Quantification (Optional): For a more quantitative assessment, centrifuge the tubes to pellet any undissolved material. Measure the concentration of the peptide in the supernatant using a suitable method such as UV-Vis spectroscopy (at 280 nm, due to the presence of Tryptophan) or a peptide-specific colorimetric assay.



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Caption: Workflow for determining peptide solubility.

Purification and Analysis by RP-HPLC and Mass Spectrometry

Objective: To purify **BC264** from a crude synthesis mixture and confirm its identity and purity.

Methodology:

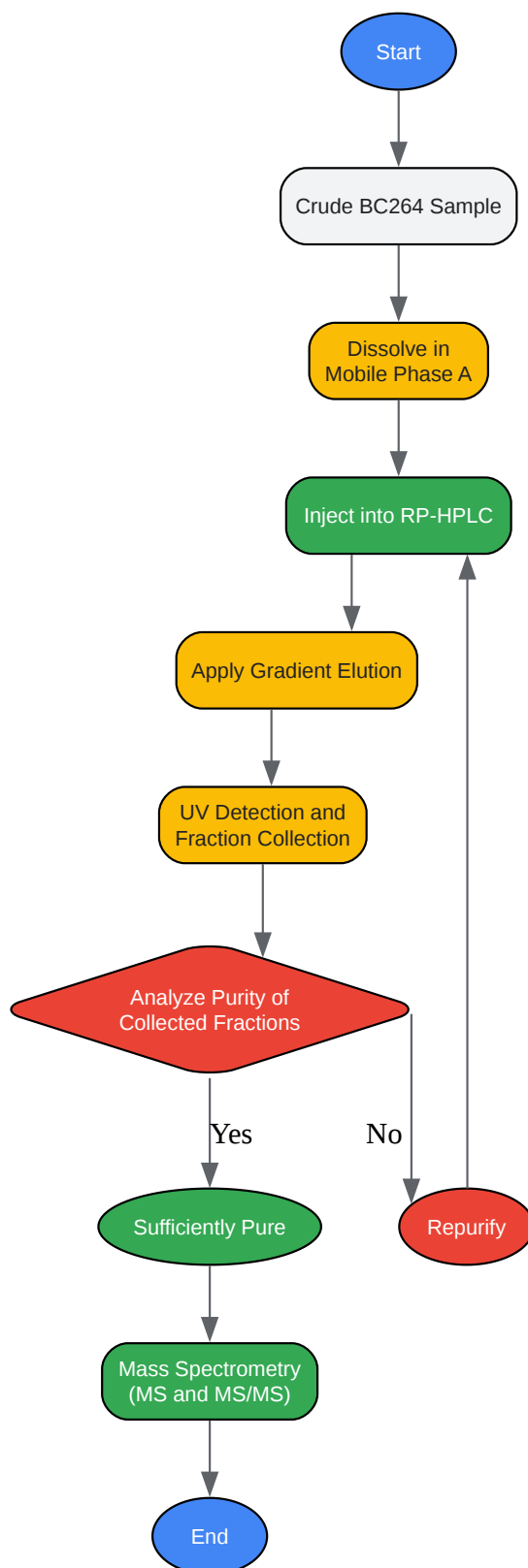
A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Sample Preparation: Dissolve the crude **BC264** peptide in an appropriate solvent (e.g., 5-10% acetonitrile in water with 0.1% trifluoroacetic acid - TFA).
- HPLC System and Column: Utilize an HPLC system equipped with a UV detector and a C18 reverse-phase column suitable for peptide separations.
- Mobile Phases:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient Elution: Equilibrate the column with a low percentage of Mobile Phase B. After sample injection, apply a linear gradient of increasing Mobile Phase B concentration to elute the peptide and impurities. The gradient will depend on the hydrophobicity of the peptide and may need optimization.
- Detection and Fraction Collection: Monitor the elution profile at 214 nm and/or 280 nm. Collect fractions corresponding to the major peak, which is expected to be **BC264**.
- Purity Analysis: Analyze the collected fractions using analytical RP-HPLC under the same or a shallower gradient to assess purity.

B. Mass Spectrometry (MS)

- Sample Preparation for MS: Take an aliquot of the purified **BC264** fraction from RP-HPLC. Depending on the MS ionization method, it may need to be desalted and concentrated.

- Mass Spectrometer: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode. The spectrum should show a prominent peak corresponding to the calculated molecular weight of **BC264**.
- Tandem MS (MS/MS): For structural confirmation, perform tandem mass spectrometry on the parent ion of **BC264**. The fragmentation pattern can be used to verify the amino acid sequence.



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Caption: Workflow for RP-HPLC purification and MS analysis of **BC264**.

Determination of Isoelectric Point (pI)

Objective: To determine the isoelectric point (pI) of **BC264**, the pH at which the net charge of the molecule is zero.

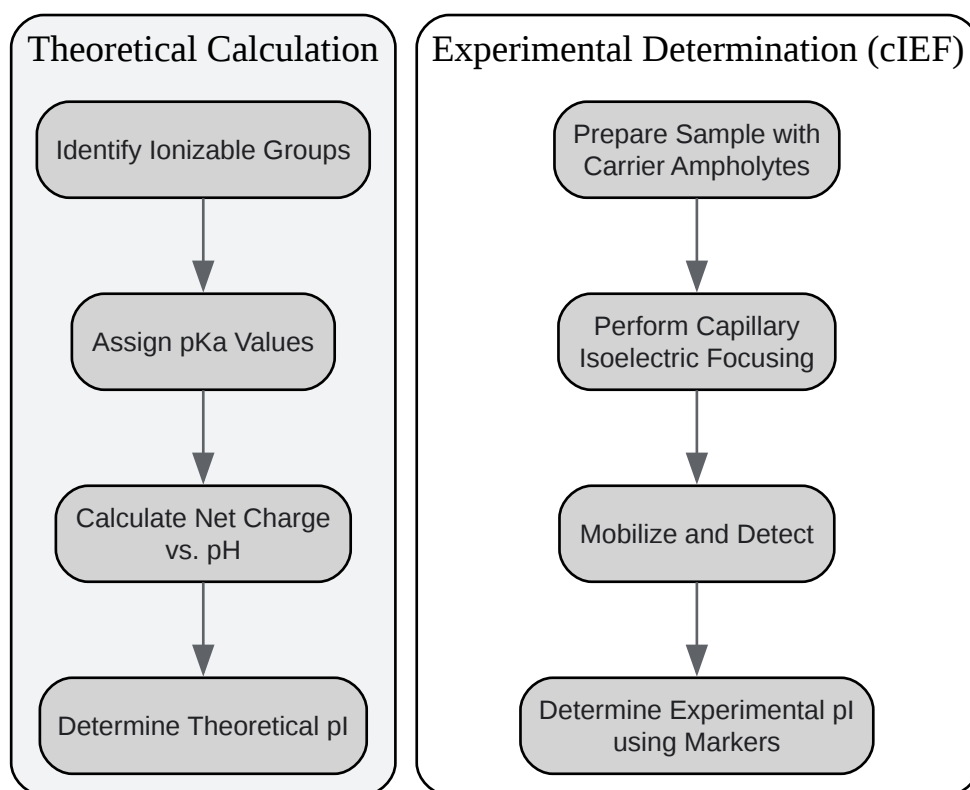
Methodology:

A. Theoretical Calculation:

- **Identify Ionizable Groups:** Identify all ionizable groups in the **BC264** sequence: the N-terminal amine, the C-terminal amide (neutral), and the side chains of Aspartic acid (Asp), Tyrosine (Tyr, sulfated), and Tryptophan (Trp, neutral). The Boc protecting group is stable under these conditions.
- **Assign pKa Values:** Use standard pKa values for the ionizable groups. Note that the sulfated Tyrosine will have a very low pKa for the sulfate group.
- **Titration Curve Calculation:** Calculate the net charge of the peptide at various pH values, considering the protonation state of each ionizable group. The pI is the pH at which the net charge is zero.

B. Experimental Determination (Capillary Isoelectric Focusing - cIEF):

- **Sample Preparation:** Dissolve the purified **BC264** in a solution containing carrier ampholytes that establish a pH gradient.
- **cIEF System:** Utilize a capillary electrophoresis instrument configured for isoelectric focusing.
- **Focusing:** Apply a high voltage across the capillary. The **BC264** molecules will migrate through the pH gradient until they reach the pH that corresponds to their pI, where their net charge is zero, and they stop migrating.
- **Mobilization and Detection:** After focusing, mobilize the focused protein zones past a detector (typically UV absorbance at 280 nm) by applying pressure or a chemical mobilizer. The migration time can be correlated to the pI using pI markers of known isoelectric points.



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Caption: Workflow for theoretical and experimental pI determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of the CCK-B receptor agonist, **BC264**. While experimentally determined values are not extensively published, the estimated properties and detailed protocols presented herein offer a robust framework for researchers. The provided methodologies for solubility, purification, analysis, and isoelectric point determination are standard in peptide chemistry and can be adapted to the specific needs of any research endeavor involving **BC264**. The elucidation of the CCK-B signaling pathway provides context for the molecule's mechanism of action and will aid in the design of functional assays. This guide is intended to be a living document, to be updated as more experimental data on **BC264** becomes available.

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